8-Isopropyl-1H-purin-6(7H)-one
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Overview
Description
8-Isopropyl-1H-purin-6(7H)-one is a purine derivative. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features an isopropyl group attached to the purine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-1H-purin-6(7H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with isopropylamine under basic conditions. The reaction proceeds as follows:
Starting Material: 6-chloropurine
Reagent: Isopropylamine
Conditions: Basic conditions, often using a base like sodium hydroxide or potassium carbonate
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring or the isopropyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the purine ring.
Scientific Research Applications
8-Isopropyl-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Isopropyl-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The isopropyl group can influence the compound’s binding affinity and specificity. The purine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1H-purin-6(7H)-one: Similar structure but with a methyl group instead of an isopropyl group.
8-Ethyl-1H-purin-6(7H)-one: Similar structure but with an ethyl group instead of an isopropyl group.
8-Propyl-1H-purin-6(7H)-one: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
8-Isopropyl-1H-purin-6(7H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other purine derivatives and potentially useful in various applications.
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
8-propan-2-yl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-4(2)6-11-5-7(12-6)9-3-10-8(5)13/h3-4H,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
CZKBGEOHCCZULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
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